molecular formula C17H18N2O3 B14592125 N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide CAS No. 61494-34-6

N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B14592125
CAS No.: 61494-34-6
M. Wt: 298.34 g/mol
InChI Key: ZDKVBUGMGKIPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a nitro group, a methyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide typically involves the nitration of N-methylbenzamide followed by the introduction of the trimethylphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The subsequent steps may involve the use of catalysts and specific temperature controls to ensure the proper formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzamide core may interact with enzymes or receptors, modulating their activity. The trimethylphenyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and trimethylphenyl groups enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

61494-34-6

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H18N2O3/c1-11-9-12(2)16(13(3)10-11)18(4)17(20)14-7-5-6-8-15(14)19(21)22/h5-10H,1-4H3

InChI Key

ZDKVBUGMGKIPMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C)C(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.